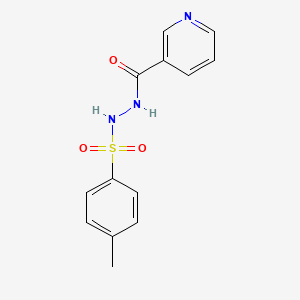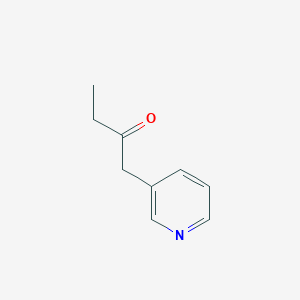
1-(Pyridin-3-yl)butan-2-one
Übersicht
Beschreibung
“1-(Pyridin-3-yl)butan-2-one” is a chemical compound with the CAS Number: 6302-10-9 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 1-(3-pyridinyl)-2-butanone . It is stored at room temperature and is available in liquid form .
Synthesis Analysis
A series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .Chemical Reactions Analysis
The compound “this compound” has been used in the synthesis of novel pyridine derivatives containing oxime esters . These derivatives have shown strong antifungal activity against S. sclerotiorum and B. cinerea .Physical and Chemical Properties Analysis
“this compound” is a liquid that is stored at room temperature . It has a molecular weight of 149.19 .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Complex Compounds
1-(Pyridin-3-yl)butan-2-one serves as an intermediate in synthesizing various complex organic compounds. For instance, its condensation with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane leads to the production of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, a significant intermediate in the synthesis of diazahomoadamantane derivatives with diverse functional groups (Kuznetsov et al., 2010). Another study describes the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions, yielding pyridine-2(1H)thione/one derivatives, crucial for further chemical synthesis (Rateb, 2011).
Tautomeric Studies and Density Functional Theory (DFT) Calculations
This compound and its derivatives are also studied for their tautomeric behaviors. DFT calculations have shown that α-diketone as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione has multiple tautomeric forms, with enolimine–enaminone and dienaminone forms being more stable due to the strength of intramolecular hydrogen bonds (Dobosz et al., 2010).
Metal Ion Transport and Ligand Surfactants
In the field of metal ion transport, this compound derivatives have been utilized as ligand surfactants for metal ion extraction. For example, N,N,N-trialkyl-4-(hydroxyimino)-4-(pyridin-2-yl)butan-1-aminium nitrates, with a 1-(hydroxyimino)-1-(pyridin-2-yl)alkyl chelating subunit, have been prepared as selective metal ion extractants, exhibiting significant efficiency in the transport of metals like Cu2+, Ni2+, and Co2+ (Svobodová et al., 2005).
Nuclear Magnetic Resonance (NMR) Studies
This compound and its analogs have been subjects in NMR studies to understand their molecular behavior. For instance, 1H, 13C, and 15N NMR spectral data provided insights into tautomeric equilibria and molecular structure of compounds like (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol (Ośmiałowski et al., 2002).
Quantum Chemical Calculations and DNA Binding Studies
Studies have also delved into quantum chemical calculations and DNA binding properties of certain derivatives. For example, imine oximes like 3-(pyridin-2-ylmethylimino)-butan-2-one oxime have been synthesized and their conformational behavior, spectroscopic properties, and DNA binding capabilities have been explored through DFT calculations and protein docking studies (Kaya, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting that the compound may target enzymes or proteins essential to fungal growth and reproduction.
Mode of Action
Based on its structural similarity to other antifungal agents, it may interfere with the synthesis of essential fungal cell components, leading to inhibited growth and reproduction .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Pyridin-3-yl)butan-2-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Eigenschaften
IUPAC Name |
1-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHSBOLQVKBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285774 | |
| Record name | 1-pyridin-3-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-10-9 | |
| Record name | NSC42765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyridin-3-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)

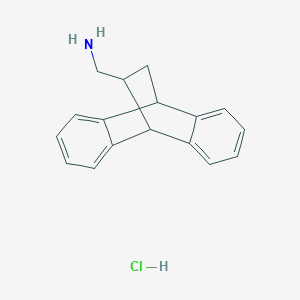

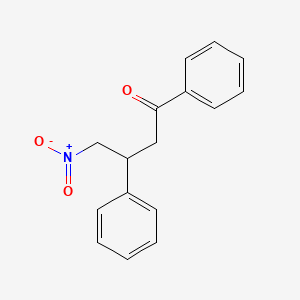
![1-[Phenyl(piperidino)methyl]-2-naphthol](/img/structure/B3055021.png)
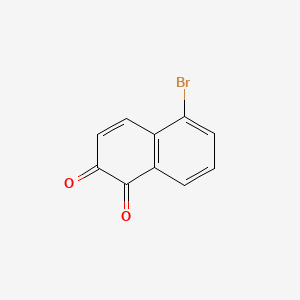
![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)
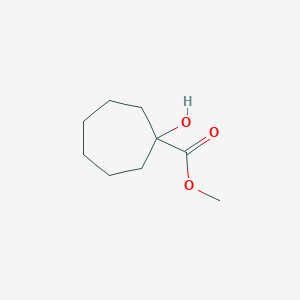



![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)
